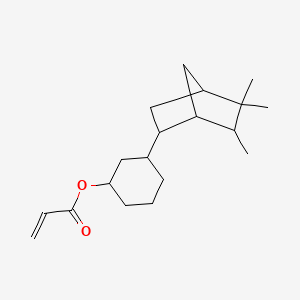
3-isobornylcyclohexyl acrylate
Descripción general
Descripción
3-isobornylcyclohexyl acrylate is a chemical compound known for its unique structure and properties. It is often used in various industrial applications due to its stability and reactivity. The compound is identified by its CAS number 903876-45-9 .
Aplicaciones Científicas De Investigación
This compound finds applications in multiple scientific research fields:
Chemistry: It is used as a monomer in polymerization reactions to create specialized polymers with unique properties.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its use in drug delivery systems due to its stability and reactivity.
Mecanismo De Acción
Target of Action
It is known that this compound is an acrylate-based monomer used in the production of various polymers, coatings, and adhesives .
Mode of Action
The mode of action of 3-isobornylcyclohexyl acrylate involves its interaction with other compounds during the formation of polymers, coatings, and adhesives . It is known for its excellent adhesion properties, good chemical resistance, and low shrinkage, making it a popular choice for use in UV-curable coatings on various substrates such as plastics, metals, and wood .
Biochemical Pathways
It is known that acrylic polymers, which include this compound, can be degraded by certain microorganisms and enzymes . More research is needed to fully understand the biochemical pathways involved in this process.
Pharmacokinetics
It is known that this compound is insoluble in water but soluble in organic solvents such as alcohols and ketones . This suggests that its bioavailability could be influenced by the presence of these solvents.
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in its role as a monomer in the formation of polymers, coatings, and adhesives . Its excellent adhesion properties, good chemical resistance, and low shrinkage contribute to the quality and durability of the products in which it is used .
Action Environment
The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is known that this compound should be stored in a dry, cool place, away from sources of ignition and oxidizing agents . Additionally, it should be handled in a well-ventilated environment and direct contact should be avoided .
Análisis Bioquímico
Biochemical Properties
It is known that the compound polymerizes when exposed to sources of free radicals . The bicyclic structure of 3-Isobornylcyclohexyl acrylate gives rise to polymers of increased Tg, while its monofunctionality minimizes crosslinking to provide coatings and inks with good hardness and resiliency combined with flexibility and impact resistance .
Molecular Mechanism
It is known that the compound polymerizes when exposed to sources of free radicals
Métodos De Preparación
The synthesis of 3-isobornylcyclohexyl acrylate typically involves the reaction of 2-propenoic acid with a bicyclic alcohol derivative under specific conditions. The reaction is usually catalyzed by an acid or base to facilitate esterification. Industrial production methods may involve the use of continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
3-isobornylcyclohexyl acrylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into alcohols using reducing agents like lithium aluminum hydride.
Comparación Con Compuestos Similares
Similar compounds to 3-isobornylcyclohexyl acrylate include:
2-Propenoic acid, 3-bicyclo[2.2.1]hept-5-en-2-yl ester: Known for its use in polymer chemistry.
2-Propenoic acid, 3-phenyl-, 1,7,7-trimethylbicyclo[2.2.1]hept-2-yl ester: Utilized in the synthesis of specialty polymers.
The uniqueness of this compound lies in its specific bicyclic structure, which imparts distinct physical and chemical properties, making it suitable for specialized applications .
Propiedades
IUPAC Name |
[3-(5,5,6-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexyl] prop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30O2/c1-5-18(20)21-15-8-6-7-13(9-15)17-11-14-10-16(17)12(2)19(14,3)4/h5,12-17H,1,6-11H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDBRNGRSVNBVLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C2CC(C1(C)C)CC2C3CCCC(C3)OC(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10889242 | |
| Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
290.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
903876-45-9 | |
| Record name | 3-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl 2-propenoate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=903876-45-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo(2.2.1)hept-2-yl)cyclohexyl ester | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0903876459 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Propenoic acid, 3-(5,5,6-trimethylbicyclo[2.2.1]hept-2-yl)cyclohexyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10889242 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-(6-Hydroxyhexyl)methyl-2,5,9-trimethyl-7H-furo[3,2-G]-[1]benzopyran-7-one](/img/structure/B1516451.png)

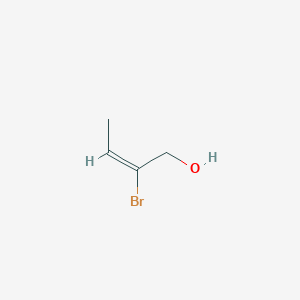
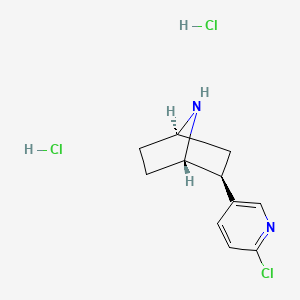
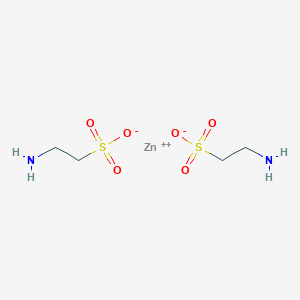
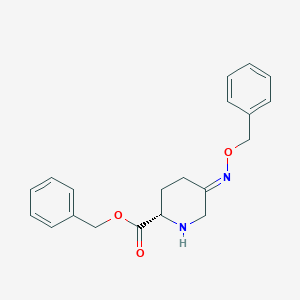
![2-propan-2-yl-2,8-diazaspiro[4.5]decane;2,2,2-trifluoroacetic acid](/img/structure/B1516483.png)
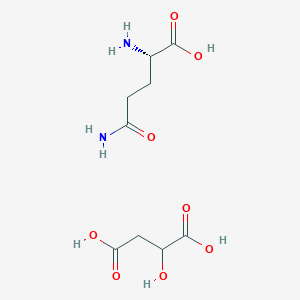
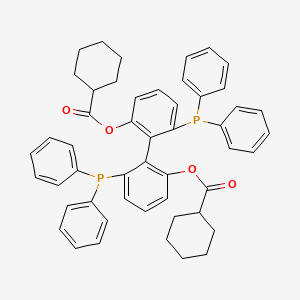

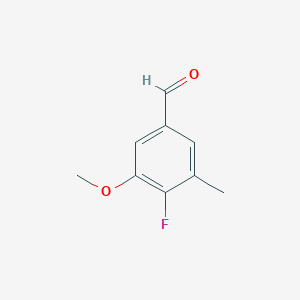
![(4-propan-2-yl-4-tetracyclo[6.2.1.13,6.02,7]dodecanyl) 2-methylprop-2-enoate](/img/structure/B1516514.png)


